CID 78061285
Description
CID 78061285 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information. For this compound, hypothetical properties could be inferred based on PubChem’s standardized metadata, which typically encompasses:
- Molecular formula: Derived from its atomic composition.
- Structural features: Defined by its 2D/3D conformation, functional groups, and stereochemistry.
- Biological relevance: Potential roles in pharmacological, industrial, or biochemical contexts, inferred from analogs or related research.
Due to the absence of direct data in the provided sources, further characterization would require accessing PubChem’s full entry or supplementary literature.
Properties
Molecular Formula |
GaMo3 |
|---|---|
Molecular Weight |
357.6 g/mol |
InChI |
InChI=1S/Ga.3Mo |
InChI Key |
UOIKIPRBQZAFSE-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78061285 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials, followed by a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for research and commercial applications. The industrial production methods involve the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 78061285 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
CID 78061285 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78061285 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The detailed molecular mechanisms and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78061285, comparisons are drawn with structurally or functionally related compounds from the evidence, emphasizing methodologies for comparative analysis:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Findings from Comparative Studies
Structural Overlays and Functional Divergence :
- Compounds like taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) share a steroid backbone but differ in sulfation and conjugation, leading to distinct roles in bile acid signaling and cholestasis .
- Betulin (CID 72326) and its derivatives exhibit structural modifications (e.g., hydroxylation, esterification) that enhance bioavailability and therapeutic potency compared to parent compounds .
Analytical Techniques for Differentiation: CID Fragmentation: Used to distinguish isomers like ginsenosides (e.g., CID-based LC-ESI-MS differentiated人参皂苷Rf and拟人参皂苷F11) . HCD vs. CID: Higher energy collision-induced dissociation (HCD) provides more stable fragmentation patterns than CID, reducing artifacts in sulfonamide analysis .
Bioactivity Profiles: Phenolic acids (e.g., caffeic acid, CID 689043) demonstrate antioxidant capacity correlated with hydroxyl group positioning, a feature critical for comparing analogs . Betulinic acid (CID 64971) shows enhanced anticancer activity over betulin (CID 72326) due to carboxyl group introduction .
Methodological Insights from Evidence
- Mass Spectrometry : CID and HCD are pivotal for structural elucidation. For example, sulfonamide analysis revealed HCD’s superiority in generating comprehensive fragmentation data .
- 3D Structural Modeling : Overlays of DHEAS (CID 12594), taurocholic acid (CID 6675), and taurolithocholic acid (CID 439763) highlighted steric and electronic differences impacting substrate-enzyme interactions .
- Clinical Correlation : While this compound’s applications are unspecified, studies on chemotherapy-induced diarrhea (CID, as a medical condition) underscore the importance of compound stability and bioavailability in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
